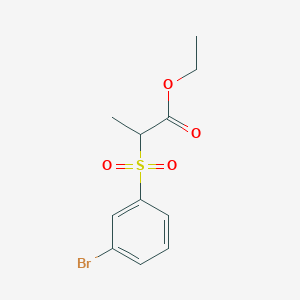
Ethyl 2-(3-bromobenzenesulfonyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3-bromobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromobenzenesulfonyl)propanoate typically involves the esterification of 2-(3-bromobenzenesulfonyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Ethyl 2-(3-bromobenzenesulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 2-(3-bromobenzenesulfonyl)propanoic acid and ethanol.
Reduction: The major product is the corresponding sulfide derivative.
科学研究应用
Ethyl 2-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(3-bromobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bromobenzenesulfonyl group may also participate in binding interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Ethyl 2-(3-chlorobenzenesulfonyl)propanoate
- Ethyl 2-(3-fluorobenzenesulfonyl)propanoate
- Ethyl 2-(3-iodobenzenesulfonyl)propanoate
Uniqueness
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
属性
分子式 |
C11H13BrO4S |
|---|---|
分子量 |
321.19 g/mol |
IUPAC 名称 |
ethyl 2-(3-bromophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13BrO4S/c1-3-16-11(13)8(2)17(14,15)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |
InChI 键 |
SBZYSDWJWPZEQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)S(=O)(=O)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


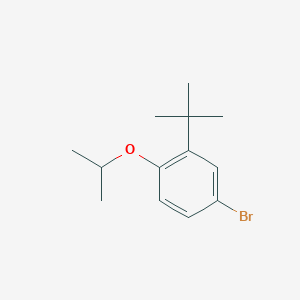

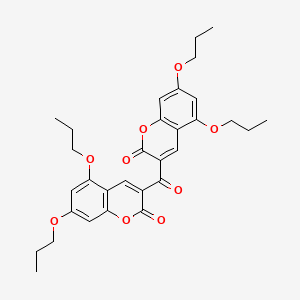
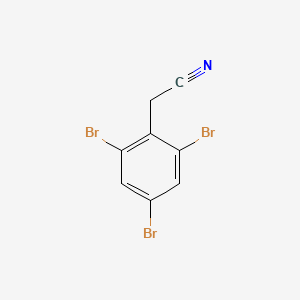
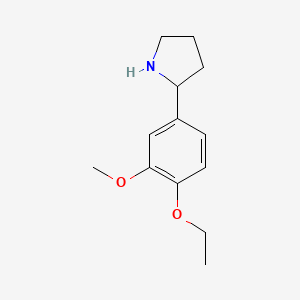
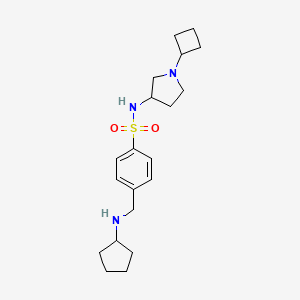
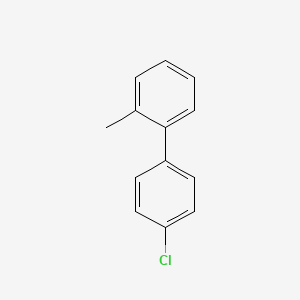
![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)
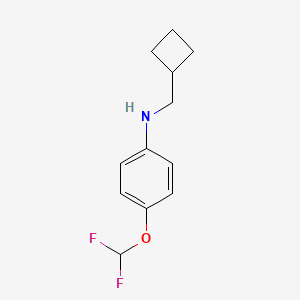
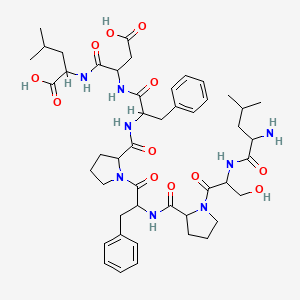

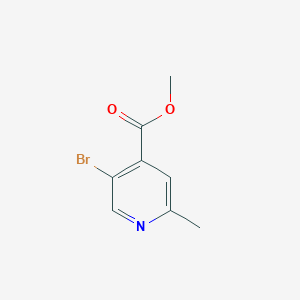
![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
